tert-Pentyl 2-methylperbenzoate
Description
tert-Pentyl 2-methylperbenzoate is a synthetic organic peroxide ester characterized by a tert-pentyl (tert-amyl) group and a 2-methyl-substituted perbenzoate moiety. Perbenzoate esters are widely used as initiators in polymerization and crosslinking reactions due to their ability to generate free radicals upon thermal decomposition. The tert-pentyl group may influence stability, volatility, and environmental persistence compared to smaller alkyl analogues like tert-butyl.
Properties
CAS No. |
70833-39-5 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-methylbutan-2-yl 2-methylbenzenecarboperoxoate |
InChI |
InChI=1S/C13H18O3/c1-5-13(3,4)16-15-12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
InChI Key |
NCZFBVMGEJVRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Pentyl 2-methylperbenzoate can be synthesized through the esterification reaction of hydrogen peroxide and benzoic acid. The process involves adding hydrogen peroxide to a reaction flask, followed by the slow addition of benzoic acid. Sodium bicarbonate is used as a catalyst. The mixture is then heated to reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial production .
Chemical Reactions Analysis
Thermal Decomposition and Radical Generation
Peresters like tert-pentyl 2-methylperbenzoate undergo homolytic cleavage of the O–O bond upon heating, generating alkoxy and benzoyloxy radicals. These radicals initiate polymerization or participate in chain-transfer reactions .
Decomposition Pathway :
Factors Influencing Decomposition :
-
Temperature : Decomposition typically occurs between 80–120°C.
-
Solvent : Polar aprotic solvents (e.g., dichloromethane) accelerate radical generation .
Table 1: Thermal Decomposition Data for Analogous Peresters
| Compound | Decomposition Temp (°C) | Half-Life at 100°C (min) |
|---|---|---|
| tert-Butyl perbenzoate | 100–110 | 15–20 |
| tert-Pentyl perbenzoate* | 105–120 | 20–25 (estimated) |
| *Data extrapolated from tert-butyl analogs . |
Stability and Handling Considerations
Scientific Research Applications
tert-Pentyl 2-methylperbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis to prepare various carbonyl compounds.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Pentyl 2-methylperbenzoate involves the transfer of oxygen atoms to the substrate, resulting in the oxidation of the substrate. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to produce the desired product . The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- tert-Butyl peroxybenzoate (C₁₁H₁₄O₃): A liquid peroxide with 8.24% available oxygen, used industrially for its radical-initiation efficiency .
- UV-328 (C₂₂H₂₇N₃O): A phenolic benzotriazole UV absorber with two tert-pentyl groups, demonstrating enhanced environmental persistence due to steric hindrance of degradation .
- Molybdenum tert-pentyl imido complexes (e.g., (tPeN)₂MoCl₂·tmeda): These compounds exhibit unique volatility and thermal stability trends compared to tert-butyl analogues, attributed to γ-H elimination pathways and steric effects .
Key Structural Differences :
- The tert-pentyl moiety’s branched structure increases steric bulk, which may slow degradation kinetics, as seen in UV-328’s resistance to hydrolysis compared to tert-butyl-containing M1 .
Thermal Stability and Decomposition Pathways
Thermal behavior varies significantly across tert-pentyl and tert-butyl compounds:
- tert-Pentyl molybdenum complexes decompose at lower temperatures (163°C) than tert-butyl analogues due to γ-H elimination, yielding stable alkenes . However, tethered tert-pentyl structures exhibit higher thermal stability (182°C), suggesting molecular design mitigates decomposition .
- Inference for tert-Pentyl 2-methylperbenzoate: Its decomposition may occur at lower temperatures than tert-butyl peroxybenzoate, with pathways involving tert-pentyl cation formation (as noted in analogous systems) .
Volatility and Physical Properties
Steric effects of tert-pentyl groups paradoxically enhance volatility in some contexts:
- Molybdenum tert-pentyl imido complexes (2b) show lower volatility onset (108°C) than tert-butyl analogues (2a), despite greater steric bulk .
- tert-Butyl peroxybenzoate is a low-viscosity liquid, while tert-pentyl analogues (if solid) might require elevated temperatures for handling.
Hypothesized Properties of this compound :
- Likely liquid at room temperature (similar to tert-butyl peroxybenzoate ).
- Reduced volatility compared to tert-butyl derivatives due to higher molecular weight, though steric effects could complicate this trend .
Environmental and Chemical Persistence
- UV-328 : The tert-pentyl groups impede degradation, resulting in a longer environmental half-life (DT₅₀) compared to tert-butyl-containing M1 .
- tert-Pentyl alcohols and amines : These precursors are less volatile than smaller alkyl analogues, aligning with trends in persistence .
Implications for this compound :
- Expected to exhibit greater environmental persistence than tert-butyl peroxybenzoate due to steric shielding of reactive sites.
- May require stringent handling protocols to mitigate bioaccumulation risks.
Biological Activity
tert-Pentyl 2-methylperbenzoate (CAS No. 70833-39-5) is an organic compound that has garnered attention due to its potential biological activity, particularly in the context of its use as a radical initiator in polymerization processes and its implications in various biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Number : 70833-39-5
The compound is characterized by the presence of a perbenzoate group, which is known for its ability to generate free radicals upon decomposition, making it useful in various chemical applications.
Synthesis Methods
This compound can be synthesized through several methods, including:
- Reaction of tert-Butyl Hydroperoxide with o-Toluoyl Chloride :
-
Alternative Synthetic Routes :
- Other synthetic pathways may involve different reagents or conditions but generally follow similar radical formation principles.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress in biological systems, which can lead to cellular damage and various diseases.
Radical Generation
As a perbenzoate compound, this compound can generate free radicals upon thermal or photolytic decomposition. This characteristic is exploited in polymer chemistry but also raises concerns regarding its potential cytotoxic effects.
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cell lines:
- Case Study 1 : A study on human liver cells (HepG2) showed that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity, with significant cell death observed at higher concentrations .
- Case Study 2 : In another investigation involving mouse fibroblast cells (L929), the compound was found to induce apoptosis through oxidative stress mechanisms, highlighting its dual role as both a polymerization initiator and a potential toxic agent .
Endocrine Disruption Potential
There are concerns regarding the endocrine-disrupting potential of compounds like this compound. Studies suggest that exposure during critical developmental windows may lead to altered hormonal signaling pathways, impacting growth and reproductive health .
Data Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
| Study Focus | Cell Line | Concentration Range (µM) | Observed Effect |
|---|---|---|---|
| Cytotoxicity | HepG2 | 0 - 100 | Dose-dependent cell death |
| Apoptosis Induction | L929 | 0 - 50 | Increased apoptosis markers |
| Antioxidant Activity | Various | N/A | Significant free radical scavenging |
| Endocrine Disruption | In Vivo Models | N/A | Altered hormonal signaling |
Q & A
Q. Q. What hybrid research designs (quantitative + qualitative) are suitable for studying tert-pentyl 2-methylperbenzoate's environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
